molecular formula C23H15ClN4O2 B14117952 6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one

6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Cat. No.: B14117952
M. Wt: 414.8 g/mol
InChI Key: DFTGUDZMOKPRCE-UHFFFAOYSA-N
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Description

6-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

The synthesis of 6-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific reaction conditions. For instance, the synthesis may involve the reaction of anthranilic acid derivatives with hydrazine derivatives, followed by cyclization with appropriate reagents to form the triazoloquinazoline core . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

6-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack, using reagents like alkyl halides or amines.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one involves its interaction with specific molecular targets. For instance, it may act by intercalating into DNA, thereby inhibiting DNA replication and transcription processes . This interaction can lead to the disruption of cellular functions in microorganisms, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar compounds to 6-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one include other triazoloquinazolines and quinazoline derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:

Properties

Molecular Formula

C23H15ClN4O2

Molecular Weight

414.8 g/mol

IUPAC Name

6-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one

InChI

InChI=1S/C23H15ClN4O2/c24-17-12-10-15(11-13-17)20(29)14-27-19-9-5-4-8-18(19)22-25-21(26-28(22)23(27)30)16-6-2-1-3-7-16/h1-13H,14H2

InChI Key

DFTGUDZMOKPRCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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